N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

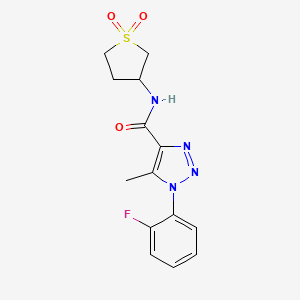

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

- Triazole core: A 1,2,3-triazole ring substituted at position 1 with a 2-fluorophenyl group and at position 5 with a methyl group.

- Carboxamide linkage: Position 4 of the triazole is functionalized with a carboxamide group, where the amide nitrogen is bonded to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Triazole carboxamides are frequently explored in medicinal chemistry for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-9-13(14(20)16-10-6-7-23(21,22)8-10)17-18-19(9)12-5-3-2-4-11(12)15/h2-5,10H,6-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMPKCCSALOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.

Attachment of the dioxidotetrahydrothiophenyl group: This could be done through a coupling reaction, such as a Suzuki coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

Reduction: Reduction reactions could potentially target the triazole ring or the carbonyl group.

Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Electrophilic aromatic substitution might involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug development, particularly for its triazole moiety which is known for antifungal and antibacterial properties.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring could play a key role in binding to the target molecule, while the fluorophenyl group might enhance its stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Methodological Notes

- Structural Characterization : SHELX software (e.g., SHELXL ) is widely used for crystallographic refinement of such compounds, ensuring accurate determination of bond lengths and angles.

- Synthetic Challenges : Fluorinated and sulfone-containing analogs require specialized synthetic routes, as seen in terphenyl derivatives and pyrazole carboxamides .

Q & A

Q. Advanced

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .

- Dose-Response Curves : Compare EC₅₀ values under identical conditions to identify potency differences .

- Metabolic Profiling : Evaluate stability in liver microsomes to rule out pharmacokinetic confounding factors .

What are the key structural features of this compound that influence its pharmacological potential?

Q. Basic

- Triazole Core : Acts as a bioisostere for amide bonds, enhancing metabolic stability .

- 2-Fluorophenyl Group : Increases lipophilicity and modulates target binding via π-π interactions .

- 1,1-Dioxidotetrahydrothiophen : Enhances solubility through sulfone polarity and stabilizes conformation via ring strain .

How can X-ray crystallography elucidate the binding interactions of this compound with biological targets?

Q. Advanced

- Co-crystallization : The compound is incubated with purified target proteins (e.g., kinases) to form stable complexes .

- Diffraction Analysis : Resolves ligand-protein interactions (e.g., hydrogen bonds between the carboxamide and catalytic lysine) at <2.0 Å resolution .

- SAR Refinement : Identifies critical binding motifs for lead optimization .

What are the documented biological activities of structurally similar triazole-carboxamide derivatives?

Basic

Analogous compounds exhibit:

- Anticancer Activity : Inhibition of EGFR (IC₅₀ = 0.8–5.2 µM) via ATP-binding site competition .

- Antimicrobial Effects : MIC values of 4–16 µg/mL against Gram-positive pathogens .

- Anti-inflammatory Action : COX-2 selectivity (SI > 50) due to fluorophenyl hydrophobic interactions .

What experimental approaches determine the metabolic stability of this compound in preclinical studies?

Q. Advanced

- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes and NADPH; monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorescent probes .

- Plasma Stability Tests : Measure degradation in plasma at 37°C over 24 hours .

What reaction conditions optimize the synthesis of the triazole core in this compound?

Q. Basic

- Solvents : DMF or acetonitrile for high solubility of azide/alkyne precursors .

- Catalysts : Cu(I)Br (10 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand .

- Temperature : 60–80°C for 12–24 hours to achieve >90% yield .

How do electronic effects of substituents (e.g., 2-fluorophenyl) impact the compound’s reactivity and bioactivity?

Q. Advanced

- Electron-Withdrawing Fluorine : Lowers pKa of the triazole NH, enhancing hydrogen-bond donor capacity .

- Meta-Fluorine Position : Reduces steric hindrance in target binding pockets compared to ortho-substituted analogs .

- Computational Modeling : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.